S-ethyl ethanesulfinothioate
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Overview
Description
S-Ethyl ethanesulfinothioate is a sulfur oxoacid derivative.
Scientific Research Applications
Selective Ethylene Oligomerization
1-Ethylsulfinylsulfanylethane may have implications in the field of selective ethylene oligomerization, which is a cornerstone of organometallic research. The production of 1-alkenes through ethylene oligomerization has evolved significantly, with a technological shift from full-range to selective catalytic systems. These systems are highly dependent on catalyst design, which determines product selectivity. The research in this area continues to present opportunities for exploration and discovery in organometallic chemistry (Sydora, 2019).
Ethylene and α-Olefin Polymerization
1-Ethylsulfinylsulfanylethane may also play a role in the polymerization of ethylene and α-olefins. The use of multimetallic olefin polymerization catalysts has been found to dramatically modify the properties of polyolefin, such as molecular weight and branch structure. These catalysts, with their multiple active centers operating in close proximity, mimic metalloenzymes and offer unprecedented levels of polyolefin branching, enhanced enchainment selectivity, and modified chain transfer kinetics (McInnis, Delferro, & Marks, 2014).
Group 3 Metal Catalysts in Polymerization
Research into group 3 organometallic catalysts for ethylene and α-olefins polymerization may also be relevant to the applications of 1-Ethylsulfinylsulfanylethane. These catalysts, which have evolved significantly over time, are used for polymerization and the functionalization of poly(α-olefin) chains, indicating potential research intersections with 1-Ethylsulfinylsulfanylethane (Gromada, Carpentier, & Mortreux, 2004).
Novel Lanthanide Coordination Polymers
1-Ethylsulfinylsulfanylethane might be implicated in the creation of novel lanthanide coordination polymers, as seen in the synthesis of coordination polymers involving 1,2-bis(ethylsulfinyl)ethane. The ability of these compounds to form complex frameworks with unique configurations and coordination modes suggests a potential area of study for 1-Ethylsulfinylsulfanylethane in coordination chemistry (Li, Bu, & Zhang, 2004).
Antifungal Activity against Penicillium Expansum
1-Ethylsulfinylsulfanylethane has demonstrated significant antifungal activity against Penicillium expansum. It induces mitochondrial dysfunction and oxidative stress in the fungus, suggesting its potential as an alternative to traditional fungicides for postharvest fruit storage (Ding et al., 2020).
Properties
CAS No. |
18542-39-7 |
---|---|
Molecular Formula |
C4H10OS2 |
Molecular Weight |
138.3 g/mol |
IUPAC Name |
1-ethylsulfinylsulfanylethane |
InChI |
InChI=1S/C4H10OS2/c1-3-6-7(5)4-2/h3-4H2,1-2H3 |
InChI Key |
FIWQKOIUXFENIV-UHFFFAOYSA-N |
SMILES |
CCSS(=O)CC |
Canonical SMILES |
CCSS(=O)CC |
Synonyms |
1-ethylsulfinylsulfanylethane |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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